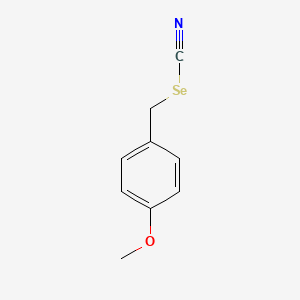
Selenocyanic acid, (4-methoxyphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, (4-methoxyphenyl)methyl ester is a chemical compound that belongs to the class of organic selenocyanates It is characterized by the presence of a selenocyanate group (-SeCN) attached to a (4-methoxyphenyl)methyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, (4-methoxyphenyl)methyl ester typically involves the reaction of (4-methoxyphenyl)methyl alcohol with selenocyanic acid. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the selenocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Selenocyanic acid, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted selenocyanates depending on the nucleophile used.
Applications De Recherche Scientifique
Selenocyanic acid, (4-methoxyphenyl)methyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of selenocyanic acid, (4-methoxyphenyl)methyl ester involves the interaction of the selenocyanate group with various molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenocyanic acid, (4-hydroxyphenyl)methyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.
Selenocyanic acid, (4-methylphenyl)methyl ester: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Selenocyanic acid, (4-methoxyphenyl)methyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable reagent in various applications.
Propriétés
Numéro CAS |
72552-08-0 |
|---|---|
Formule moléculaire |
C9H9NOSe |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl selenocyanate |
InChI |
InChI=1S/C9H9NOSe/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 |
Clé InChI |
OTSNVIQOYWBRBC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


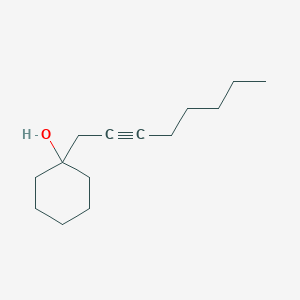

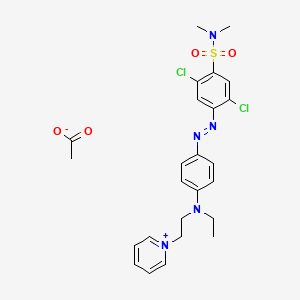
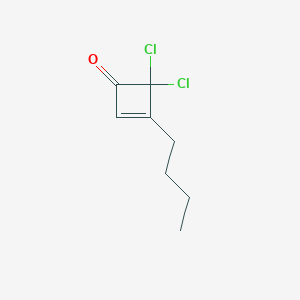
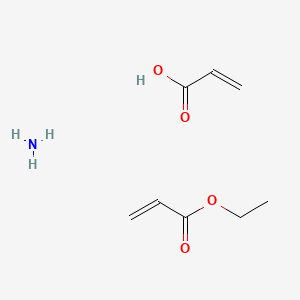
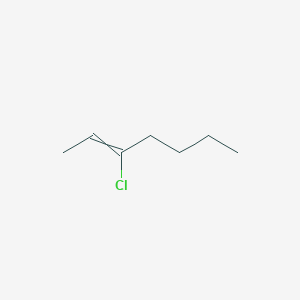
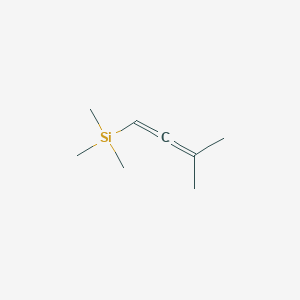

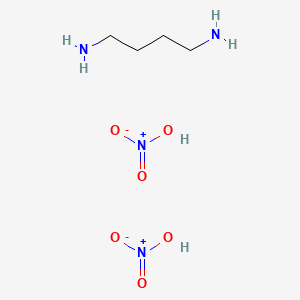
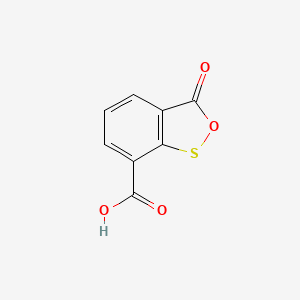
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
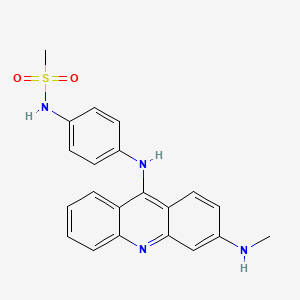
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
